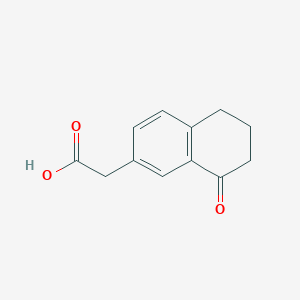

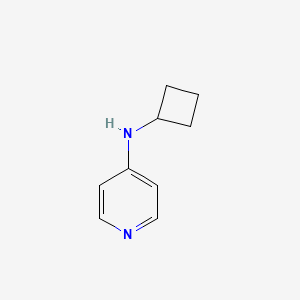

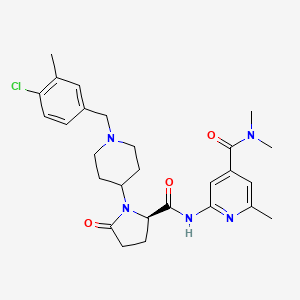

![molecular formula C18H24O3 B3320602 (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol CAS No. 1255639-56-5](/img/structure/B3320602.png)

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

Overview

Description

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 291.18260913 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Steroid Shape and Biological Activity

The compound exhibits a typical steroid shape, characterized by A-D rings, with variations in the extra E ring, contributing to diverse biological activities. For instance, Djigoué et al. (2012) examined androsterone derivatives with similar steroid shapes, revealing their potential as inhibitors of androgen biosynthesis (Djigoué et al., 2012).

2. Crystal Structure Analysis

The compound's crystal structure, including the orientation of peripheral groups and conformations about certain bonds, is vital for understanding its properties. Ketuly et al. (2010) conducted a structural analysis of a similar compound, elucidating the orientations and interactions critical for its chemical behavior (Ketuly et al., 2010).

3. Medicinal Applications

Certain derivatives of the compound have shown potential in medicinal applications. For example, Shaheen et al. (2014) synthesized derivatives of sodium deoxycholate, exhibiting promising antifungal and anticancer activities (Shaheen et al., 2014).

4. Impact on Carcinogenicity

The structure and substituents of cyclopenta[a]phenanthrenes, closely related to the compound, have been studied for their carcinogenic potential. Coombs et al. (1973) explored the relationship between structural elements and carcinogenicity, providing insights into the potential health impacts of such compounds (Coombs et al., 1973).

Mechanism of Action

Target of Action

Estriol-13C3, also known as (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol, is a variant of Estriol, a weak estrogen . The primary targets of Estriol-13C3 are estrogen receptors . These receptors are found in various tissues in the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

Estriol-13C3 interacts with its targets, the estrogen receptors, by binding to them . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of Estriol-13C3 upon the target cell .

Biochemical Pathways

Estriol-13C3 affects various biochemical pathways. For instance, it can influence the metabolism of amino acids and short-chain fatty acids in the gut microbiome . It also plays a role in choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Pharmacokinetics

The pharmacokinetics of Estriol-13C3 involves its absorption, distribution, metabolism, and excretion (ADME). Estrogens like Estriol-13C3 are metabolized to their sulfate and glucuronide forms, as well as oxidated to nonestrogens . They circulate bound to sex hormone-binding globulin and albumin . The sulfate form may serve as a storage form of this hormone and is freely converted back to estrone and estriol .

Result of Action

The molecular and cellular effects of Estriol-13C3’s action are diverse. It can ameliorate disease severity in certain T-cell–mediated autoimmune inflammatory diseases by decreasing tissue inflammation . It also has an antagonistic effect on the G-protein coupled estrogen receptor in estrogen receptor-negative breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estriol-13C3. For instance, the gut microbiome can impact the metabolism of Estriol-13C3 . Additionally, factors such as genetic variation and exposure to estrogen-like chemicals can impact Estriol-13C3’s biology .

Biochemical Analysis

Biochemical Properties

Estriol-13C3 interacts with various enzymes, proteins, and other biomolecules. It is an antagonist of the G-protein coupled estrogen receptor in estrogen receptor-negative breast cancer cells . This interaction with the estrogen receptor is crucial for its function and biological activity .

Cellular Effects

Estriol-13C3 has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to generate tolerogenic dendritic cells in vivo, which protect against the inflammatory autoimmune disease .

Molecular Mechanism

The molecular mechanism of Estriol-13C3 involves its interaction with estrogen receptors. These receptors regulate transcriptional processes by nuclear translocation and binding to specific response elements, leading to the regulation of gene expression . This effect is termed genomic or nuclear. Estriol-13C3 can also regulate gene expression without directly binding to DNA, through protein-protein interactions with other DNA-binding transcription factors in the nucleus .

Temporal Effects in Laboratory Settings

The effects of Estriol-13C3 change over time in laboratory settings. An LC-MS/MS analytical method was developed and verified for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use . This method allows for the observation of the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Estriol-13C3 vary with different dosages in animal models. Side effects typical to estrogens such as swollen vulva, swollen mammary glands and/or attractiveness to males and vomiting have been observed at the highest recommended dose of 2 mg per dog . These effects are reversible after lowering the dose .

Metabolic Pathways

Estriol-13C3 is involved in various metabolic pathways. It is a part of the estrogen metabolic pathway, which plays a crucial role in the reproductive system . It interacts with various enzymes and cofactors in these pathways .

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-FDFADMNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746437 | |

| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255639-56-5 | |

| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255639-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

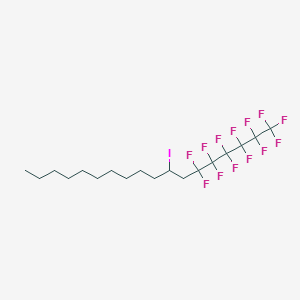

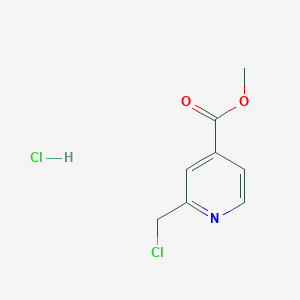

![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)

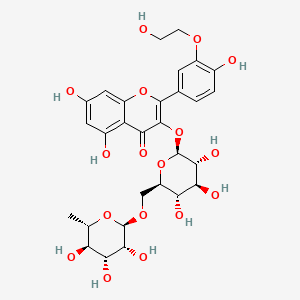

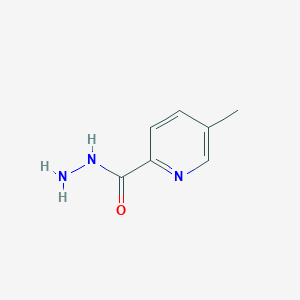

![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)

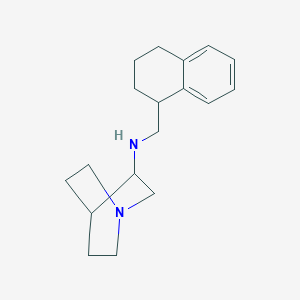

![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)